molecular formula C6H16O3SSi B106455 (3-Mercaptopropyl)trimethoxysilane CAS No. 4420-74-0

(3-Mercaptopropyl)trimethoxysilane

Cat. No.: B106455
CAS No.: 4420-74-0
M. Wt: 196.34 g/mol
InChI Key: UUEWCQRISZBELL-UHFFFAOYSA-N
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Description

(3-Mercaptopropyl)trimethoxysilane is an organosilane compound with the chemical formula HS(CH₂)₃Si(OCH₃)₃. It is a versatile compound widely used in various fields due to its unique chemical properties. The compound contains a thiol group (-SH) and three methoxy groups (-OCH₃) attached to a silicon atom, making it highly reactive and suitable for surface modification and functionalization of materials.

Mechanism of Action

Target of Action

The primary targets of (3-Mercaptopropyl)trimethoxysilane are various surfaces where it acts as a linker molecule . It is used in the preparation of multi-walled carbon nanotubes and bilayer modified gold electrode . It can also be used to treat metal surfaces such as gold, silver, and copper to improve their corrosion resistance, antioxidation, and adhesion to polymers .

Mode of Action

This compound interacts with its targets through its thiol group, which can form a self-assembled monolayer (SAM) . This allows it to act as a conjunction reagent to immobilize a variety of nanoparticles . The trimethoxysilane group can react with surfaces, forming a strong bond, while the thiol group can interact with other substances, allowing for the immobilization of nanoparticles .

Biochemical Pathways

For instance, it can be coated with TiO2, CeO2, and La2O3 for protection against corrosion on quaternary bronze in urban atmosphere . It can also be used as a silica nanofluid (NF) to modify the surface of berea sandstone to improve the enhanced oil recovery (EOR) area in the petroleum industry .

Pharmacokinetics

It is known that the compound is air and moisture sensitive , which may impact its bioavailability in certain applications.

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its application. For instance, when used as a conjunction reagent, it can immobilize a variety of nanoparticles . When used as a coating, it can protect surfaces from corrosion .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound decomposes in water , which can affect its stability and efficacy in aqueous environments. Additionally, the compound’s protectiveness can be enhanced by the addition of oxide nanoparticles and microparticles .

Preparation Methods

Synthetic Routes and Reaction Conditions

(3-Mercaptopropyl)trimethoxysilane can be synthesized through several methods. One common method involves the reaction of 3-chloropropyltrimethoxysilane with thiourea, followed by hydrolysis and neutralization to yield the desired product. The reaction conditions typically include:

    Temperature: Room temperature to 60°C

    Solvent: Polar solvents such as ethanol or water

    Reaction Time: Several hours to complete the reaction

Another method involves the direct reaction of 3-mercaptopropyltrimethoxysilane with methanol in the presence of a catalyst such as hydrochloric acid. This method is advantageous due to its simplicity and high yield.

Industrial Production Methods

In industrial settings, this compound is produced on a larger scale using continuous flow reactors. The process involves the controlled addition of reactants and catalysts, maintaining optimal reaction conditions to ensure high purity and yield. The product is then purified through distillation and other separation techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

(3-Mercaptopropyl)trimethoxysilane undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding silane.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

    Reduction: Lithium aluminum hydride or other reducing agents.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids

    Reduction: Silanes

    Substitution: Functionalized silanes with various organic groups

Scientific Research Applications

(3-Mercaptopropyl)trimethoxysilane has numerous applications in scientific research, including:

    Chemistry: Used as a coupling agent for surface modification of nanoparticles, enhancing their stability and functionality.

    Biology: Employed in the immobilization of biomolecules on surfaces for biosensor development.

    Medicine: Utilized in drug delivery systems and as a component in medical coatings to improve biocompatibility.

    Industry: Applied in the production of adhesives, sealants, and coatings to enhance adhesion and durability.

Comparison with Similar Compounds

Similar Compounds

  • (3-Aminopropyl)trimethoxysilane
  • (3-Glycidyloxypropyl)trimethoxysilane
  • (3-Mercaptopropyl)triethoxysilane

Uniqueness

(3-Mercaptopropyl)trimethoxysilane is unique due to its thiol group, which provides distinct reactivity compared to other organosilanes. This thiol functionality allows for specific interactions with metal surfaces and nanoparticles, making it particularly useful in applications requiring strong adhesion and surface modification.

Properties

IUPAC Name

3-trimethoxysilylpropane-1-thiol
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H16O3SSi/c1-7-11(8-2,9-3)6-4-5-10/h10H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUEWCQRISZBELL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](CCCS)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H16O3SSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

29295-80-5
Record name Mercaptopropyltrimethoxysilane homopolymer
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DSSTOX Substance ID

DTXSID2044428
Record name 3-Mercaptopropyltrimethoxysilane
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Molecular Weight

196.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid, Colorless liquid with a stench; [Alfa Aesar MSDS]
Record name 1-Propanethiol, 3-(trimethoxysilyl)-
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Record name (3-Mercaptopropyl)trimethoxysilane
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CAS No.

4420-74-0
Record name (3-Mercaptopropyl)trimethoxysilane
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Record name (3-Mercaptopropyl)trimethoxysilane
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Record name 1-Propanethiol, 3-(trimethoxysilyl)-
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Record name 3-Mercaptopropyltrimethoxysilane
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Record name 3-trimethoxysilylpropane-1-thiol
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Record name (3-MERCAPTOPROPYL)TRIMETHOXYSILANE
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Synthesis routes and methods I

Procedure details

267.6 g of a methanol solution of 22% sodium hydrogensulfide anhydride (1.05 mol) was put into an autoclave with an internal volume of 1 liter, and the air was replaced by nitrogen. 0.3 mol of hydrogen sulfide was then blown in and the system was pressurized to 0.9 kgf/cm2 to oversaturate hydrogen sulfide. After heating the system up to 70° C., 198.7 g (1.0 mole) of 3-chloropropyltrimethoxy silane was dripped for 3 hours, and, during the dripping, 0.05 mol of hydrogen sulfide was blown into the system so that the pressure in the system was kept at 2.5 kgf/cm2. After the dripping, the temperature was raised to 100° C. and the system was aged for 1 hour, followed by cooling. By-product salts produced in the reaction were filtered away. The composition was analyzed by means of gas chromatography. 3-mercaptopropyltrimethoxy silane was obtained with a yield of 94.1%.
[Compound]
Name
sodium hydrogensulfide anhydride
Quantity
1.05 mol
Type
reactant
Reaction Step One
Quantity
0.3 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
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Quantity
198.7 g
Type
reactant
Reaction Step Four
Quantity
0.05 mol
Type
reactant
Reaction Step Five
Quantity
267.6 g
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

566 g (10.1 mols) of sodium hydrogen sulfide together with 2,400 g of dimethylformamide were introduced into the apparatus described in Example 1. While stirring, 2,000 g (10.1 mols) of 3-chloropropyltrimethoxysilane were added to the contents of the flask over a period of 60 minutes, whereby the temperature of the contents of the flask rose to about 100° C. By application of additional heat the temperature was increased to 110° C. and maintained at this level. Samples of the reaction mixture were taken at intervals of 15 minutes and gas-chromatographically analyzed. After the elapse of 75 minutes of reaction time only traces of the provided silane compound could be detected in the reaction mixture. The distillative work-up of the raw reaction mixture gave a yield of 84% of 3-mercaptopropyltrimethoxysilane.
Name
sodium hydrogen sulfide
Quantity
566 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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Quantity
10.1 mol
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reactant
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-Mercaptopropyl)trimethoxysilane
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(3-Mercaptopropyl)trimethoxysilane
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(3-Mercaptopropyl)trimethoxysilane
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(3-Mercaptopropyl)trimethoxysilane
Reactant of Route 5
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Reactant of Route 6
(3-Mercaptopropyl)trimethoxysilane

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